molecular formula C22H18N2O4 B5414949 (2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide

(2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B5414949
M. Wt: 374.4 g/mol
InChI Key: HOYMZLZFBNBHJZ-RGEXLXHISA-N
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Description

(2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes methoxy, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitroaniline with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

(2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitroaniline
  • 2-methoxy-4-nitrophenyl isocyanate

Uniqueness

(2Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical transformations, while the diphenylprop-2-enamide backbone provides structural rigidity and potential for π-π interactions.

Properties

IUPAC Name

(Z)-N-(2-methoxy-4-nitrophenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-21-15-18(24(26)27)12-13-20(21)23-22(25)19(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-15H,1H3,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYMZLZFBNBHJZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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